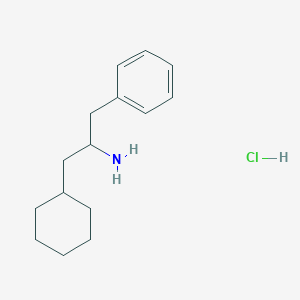![molecular formula C13H11NOS B2677956 2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol CAS No. 2044960-70-3](/img/structure/B2677956.png)
2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol is an organic compound with the molecular formula C13H11NOS. It is characterized by the presence of a phenol group and a sulfanylphenyl imino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol typically involves the condensation reaction between 4-aminothiophenol and salicylaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form the corresponding amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds, while the imino group can participate in coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to various effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(1E)-[(4-hydroxyphenyl)imino]methyl]phenol
- 2-[(1E)-[(4-methylphenyl)imino]methyl]phenol
- 2-[(1E)-[(4-chlorophenyl)imino]methyl]phenol
Uniqueness
2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
IUPAC Name |
2-[(4-sulfanylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c15-13-4-2-1-3-10(13)9-14-11-5-7-12(16)8-6-11/h1-9,15-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVORBMHKMUYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)S)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,3-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2677874.png)

![1-[4-(3-Methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2677876.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2677877.png)


![2-{[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2677882.png)





![2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B2677893.png)

